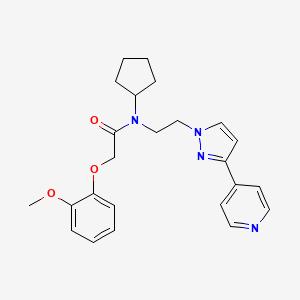![molecular formula C14H20ClNO2 B3013326 N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]cyclopropanamine hydrochloride CAS No. 1197886-48-8](/img/structure/B3013326.png)
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]cyclopropanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]cyclopropanamine hydrochloride is a chemical entity that appears to be related to a class of compounds known for their potential psychoactive and pharmacological effects. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds, such as 1-benzazepines, has been achieved through innovative methods like [1,5]-hydride shift/7-endo cyclization sequences, which utilize cyclopropane moieties as hydride acceptors in internal redox reactions . This suggests that the synthesis of this compound could potentially involve similar cyclopropane-based strategies for constructing its complex molecular framework.
Molecular Structure Analysis
The molecular structure of the compound likely features a benzodioxepin ring, a structural motif associated with a variety of biological activities. The presence of a cyclopropanamine moiety could imply a three-dimensional structure that may influence its interaction with biological targets, such as enzymes or receptors .
Chemical Reactions Analysis
Compounds with cyclopropane moieties and benzodioxepin rings may undergo a variety of chemical reactions. For instance, cyclopropane derivatives can participate in redox reactions and cyclizations , while benzodioxepin derivatives might be involved in reactions pertinent to their potential as monoamine oxidase inhibitors (MAOIs) . These reactions are crucial for the pharmacological properties of such compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a benzodioxepin ring could affect its solubility and stability, while the cyclopropanamine group might impact its boiling point, melting point, and reactivity. These properties are essential for determining the compound's suitability in various applications, including its potential use as a pharmaceutical agent.
Relevant Case Studies
Although the provided papers do not discuss case studies directly related to the compound , they do mention the biological effects of similar compounds. For example, derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine have been studied for their psychoactive effects and potential in facilitating psychotherapy . Additionally, compounds like N-[2-(o-chlorophenoxy)-ethyl]-cyclopropylamine have been investigated for their ability to inhibit MAO and increase serotonin levels in the brain . These studies provide a context for understanding the possible pharmacological applications of this compound.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Palladium-Catalyzed Synthesis : A study by Damez et al. (2001) describes a palladium-catalyzed method to synthesize analogs of 3,4-dihydro-2H-1,5benzodioxepine, which is a key intermediate in the synthesis of various compounds with biological properties, including β-adrenergic stimulants and antifungal agents (Damez, Labrosse, Lhoste, & Sinou, 2001).
Crystal Structure Analysis : Research by Giera et al. (2011) focuses on the crystal structure analysis of 1,4-Epoxy-4-methyl- 1H,4H-2,3-benzodioxepin, a compound related to benzodioxepine derivatives (Giera, Hennig, Gelbrich, & Schneider, 2011).
Biological Applications
Anticholinesterase Activity : Luo et al. (2005) developed novel carbamates based on the molecular skeletons of furobenzofuran and methanobenzodioxepine, demonstrating potent anticholinesterase action, which can be useful in treating conditions like Alzheimer's disease (Luo et al., 2005).
Cytotoxic Activity Against Cancer Cells : A study by Conejo-García et al. (2008) highlighted the cytotoxic activity of certain compounds against human breast cancer cells, where the derivatives of benzodioxepine were significant (Conejo-García, Núñez, Marchal, Rodríguez-Serrano, Aránega, Gallo, Espinosa, & Campos, 2008).
Potential in Neurokinin-1 Receptor Antagonism : Harrison et al. (2001) described a neurokinin-1 receptor antagonist that could have implications in treating conditions like depression and emesis (Harrison, Owens, Williams, Swain, Williams, Carlson, Rycroft, Tattersall, Cascieri, Chicchi, Sadowski, Rupniak, & Hargreaves, 2001).
Chemical Reactivity and Synthesis
Base-Catalyzed Cyclocondensation : A publication by Roman et al. (2002) explored the synthesis of 1,5-benzodiazepines through cyclocondensation, demonstrating the chemical reactivity of related compounds (Roman, Comǎniţǎ, & Comanita, 2002).
Synthesis of N-Methyl Moxifloxacin Hydrochloride : Research by Zheng (2014) detailed the synthesis of a compound related to benzodioxepine, showcasing the versatility in chemical synthesis (Zheng Qing-s, 2014).
Ring-Opening Reactions : A study by Boztaş et al. (2019) investigated the ring-opening reactions of cyclopropane derivatives, relevant to the understanding of benzodioxepine chemistry (Boztaş, Taslimi, Yavari, Gulcin, Şahin, & Menzek, 2019).
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that the compound is a derivative of 3,4-dihydro-2h-1,5-benzodioxepin , which might suggest similar targets or mechanisms of action.
Biochemical Pathways
It’s worth noting that compounds with similar structures have been shown to exhibit antioxidant, antimicrobial, and anti-inflammatory activities .
Result of Action
Compounds with similar structures have been shown to exhibit significant antioxidant activity, as well as excellent antimicrobial and anti-inflammatory activities .
Eigenschaften
IUPAC Name |
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]cyclopropanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-10(15-12-4-5-12)11-3-6-13-14(9-11)17-8-2-7-16-13;/h3,6,9-10,12,15H,2,4-5,7-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOCBGPJWWJKLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCCO2)NC3CC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B3013245.png)

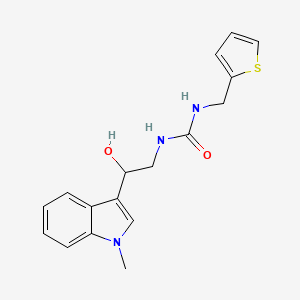
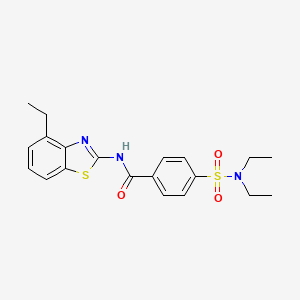
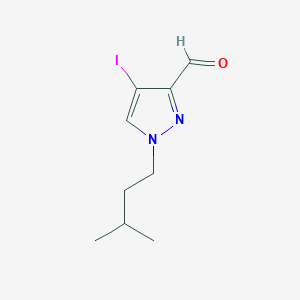
![2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-methylbenzoic acid](/img/structure/B3013255.png)

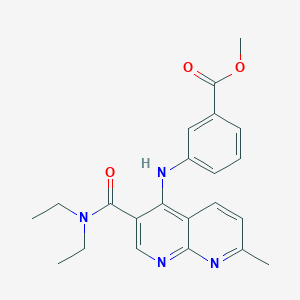
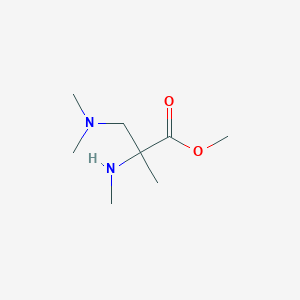
![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B3013259.png)
![1-(2-Chloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B3013260.png)
![3-[2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B3013263.png)
![N-(4-acetamidophenyl)-2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B3013264.png)
